[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate [6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16499990
InChI: InChI=1S/C45H73NO15/c1-13-34-32(23-48)19-25(4)14-15-33(50)26(5)20-31(16-17-47)41(27(6)35(57-30(9)49)21-37(52)58-34)61-44-40(53)39(46(11)12)42(28(7)56-44)60-38-22-45(10,54)43(29(8)55-38)59-36(51)18-24(2)3/h14-15,17,19,24,26-29,31-32,34-35,38-44,48,53-54H,13,16,18,20-23H2,1-12H3/b15-14-,25-19-
SMILES:
Molecular Formula: C45H73NO15
Molecular Weight: 868.1 g/mol

[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

CAS No.:

Cat. No.: VC16499990

Molecular Formula: C45H73NO15

Molecular Weight: 868.1 g/mol

* For research use only. Not for human or veterinary use.

[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate -

Specification

Molecular Formula C45H73NO15
Molecular Weight 868.1 g/mol
IUPAC Name [6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Standard InChI InChI=1S/C45H73NO15/c1-13-34-32(23-48)19-25(4)14-15-33(50)26(5)20-31(16-17-47)41(27(6)35(57-30(9)49)21-37(52)58-34)61-44-40(53)39(46(11)12)42(28(7)56-44)60-38-22-45(10,54)43(29(8)55-38)59-36(51)18-24(2)3/h14-15,17,19,24,26-29,31-32,34-35,38-44,48,53-54H,13,16,18,20-23H2,1-12H3/b15-14-,25-19-
Standard InChI Key NULCSEGISRITNK-GHEYFECPSA-N
Isomeric SMILES CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO
Canonical SMILES CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)CO

Introduction

Structural Composition and Molecular Features

Core Architecture and Substituent Analysis

The molecule’s central framework consists of a 16-membered oxacyclohexadeca-dienyl ring system with conjugated double bonds at positions 11 and 13 (Z-configuration). This macrocyclic core is substituted with:

  • Acetyloxy groups at position 4, enhancing electrophilic reactivity.

  • Ethyl and hydroxymethyl groups at positions 16 and 15, respectively, contributing to hydrophobic and hydrophilic interactions.

  • Methyl groups at positions 5, 9, and 13, which sterically stabilize the ring structure.

Adjacent to this core, two oxane (tetrahydropyran) rings are attached via ether linkages. The first oxane ring contains a dimethylamino group at position 4 and a hydroxyl group at position 5, while the second oxane features hydroxyl and methyl groups at positions 4 and 2/4, respectively. The terminal 3-methylbutanoate ester further increases the molecule’s lipophilicity, potentially influencing membrane permeability in biological systems.

Table 1: Key Functional Groups and Their Positions

Functional GroupPosition(s)Role in Reactivity/Bioactivity
Acetyloxy (ester)4 (core)Electrophilic reactivity
Hydroxymethyl15 (core)Hydrogen bonding, solubility
Dimethylamino4 (first oxane)Basic character, protonation sites
Hydroxyl5 (first oxane), 4 (second oxane)Hydrogen bonding, metabolic conjugation
3-Methylbutanoate (ester)TerminalLipophilicity, membrane interaction

Synthesis and Industrial Production

Multi-Step Synthetic Pathways

The synthesis of this compound involves a sequence of reactions to construct the macrocyclic core and attach substituents. A proposed pathway includes:

  • Macrocycle Formation: Cyclization of a linear precursor via intramolecular esterification or Mitsunobu reaction to form the oxacyclohexadeca-dienyl ring.

  • Functionalization:

    • Acetylation of the hydroxyl group at position 4 using acetic anhydride.

    • Introduction of the ethyl group at position 16 via alkylation.

    • Installation of the dimethylamino group through reductive amination.

  • Oxane Ring Coupling: Glycosylation reactions to attach the oxane rings to the core, followed by oxidation to introduce ketone groups at positions 2 and 10.

Industrial-scale production requires optimization of catalysts (e.g., palladium for cross-couplings) and purification via high-performance liquid chromatography (HPLC) . Challenges include minimizing epimerization at stereocenters and ensuring regioselectivity during functionalization.

Chemical Reactivity and Analytical Profiling

Degradation and Derivative Formation

The compound undergoes several characteristic reactions:

  • Ester Hydrolysis: Under acidic or basic conditions, the acetyloxy and 3-methylbutanoate groups hydrolyze to carboxylic acids, altering solubility.

  • Oxidation: The hydroxymethyl group at position 15 oxidizes to a carbonyl, potentially forming a diketone structure.

  • N-Demethylation: The dimethylamino group may lose methyl groups under strong oxidizing conditions, yielding primary or secondary amines.

Spectroscopic Characterization

Advanced techniques are employed for structural elucidation:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals proton environments, with distinct signals for acetyloxy methyl (δ\delta 2.1–2.3 ppm) and oxane ring protons (δ\delta 3.5–4.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion at m/zm/z 868.1 ([M+H]+^+), with fragmentation patterns indicating loss of acetyl (Δm/z=60\Delta m/z = -60) and methylbutanoate (Δm/z=102\Delta m/z = -102) groups .

  • Infrared (IR) Spectroscopy: Strong absorbance at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (conjugated diene).

Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
1H^1\text{H} NMRδ\delta 2.1 (s, 3H, OAc)Acetyloxy methyl protons
δ\delta 4.3 (m, 2H, OCH2_2)Oxane ether linkages
HRMSm/zm/z 868.1 ([M+H]+^+)Molecular ion confirmation
IR1740 cm1^{-1}Ester carbonyl stretch

Hypothesized Biological Activities

Anti-Inflammatory Mechanisms

Hydroxyl and acetyloxy groups may modulate inflammatory pathways by:

  • COX-2 Inhibition: Structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests cyclooxygenase inhibition.

  • Cytokine Suppression: Downregulation of NF-κB signaling via antioxidant activity of phenolic hydroxyls.

Research Applications and Future Directions

Pharmacological Development

  • Drug Lead Optimization: Modifying the oxane rings or ester groups to enhance bioavailability.

  • Targeted Delivery: Conjugation with nanoparticles for site-specific action.

Chemical Biology

  • Probe Design: Labeling with fluorescent tags to study membrane dynamics.

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